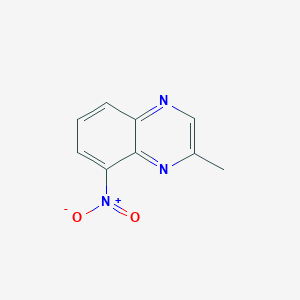

2-Methyl-8-nitroquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-methyl-8-nitroquinoxaline |

InChI |

InChI=1S/C9H7N3O2/c1-6-5-10-7-3-2-4-8(12(13)14)9(7)11-6/h2-5H,1H3 |

InChI Key |

MGYFDPYUTUCZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC=C(C2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Methyl 8 Nitroquinoxaline

Reactivity Associated with the Nitro Functional Group

The nitro group at the C-8 position strongly influences the molecule's reactivity, primarily by serving as a site for reduction and by activating the benzene (B151609) portion of the quinoxaline (B1680401) ring towards nucleophilic attack.

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 8-amino-2-methylquinoxaline. This reaction is a critical step in the synthesis of various derivatives and biologically active compounds. The reduction can be achieved using several standard methods employed for aromatic nitro compounds. masterorganicchemistry.com Common approaches include catalytic hydrogenation and reduction using metals in acidic media. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel, is a highly efficient method. commonorganicchemistry.comresearchgate.net Alternatively, the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) provides a reliable and cost-effective route for this reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose, often used in cases where other reducible functional groups need to be preserved. commonorganicchemistry.com A similar selective reduction of a nitro group adjacent to an amine on a quinoxaline precursor has been successfully performed using nickel catalysis. nih.gov

Table 1: Common Reagents for Nitro Group Reduction Click on a reagent to view more details.

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic amount of Pd/C, H₂ atmosphere | A very common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Fe/HCl | Iron powder in acidic medium (e.g., HCl, Acetic Acid) | A classic and economical method for reducing aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂/HCl | Tin(II) chloride in concentrated HCl | A mild reagent, useful for selective reductions. commonorganicchemistry.comresearchgate.net |

| Raney Ni/N₂H₄ | Raney Nickel catalyst with hydrazine (B178648) hydrate | An effective system that proceeds smoothly at moderate temperatures (40-50 °C). researchgate.net |

Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of potent electron-withdrawing groups, such as a nitro group, can render the ring electron-deficient and susceptible to attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.commasterorganicchemistry.com The nitro group activates the positions ortho and para to its point of attachment for such substitutions. chemistrysteps.comlibretexts.org

In 2-Methyl-8-nitroquinoxaline, the nitro group at the C-8 position activates the benzene ring portion of the heterocycle. This activation facilitates the displacement of a suitable leaving group (like a halide) or, in some cases, a hydride ion at the C-5 and C-7 positions by a strong nucleophile. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The stability of this complex is the driving force for the reaction, and this stability is significantly enhanced when the negative charge can be delocalized onto the nitro group, which is only possible from the ortho and para positions. chemistrysteps.comlibretexts.org For instance, the reaction of 2,3-diphenyl-6-nitroquinoxaline with potassium cyanide in methanol (B129727) results in the substitution of a hydrogen atom on the benzene ring, demonstrating the activating effect of the nitro group. sapub.org

Reactivity at the Methyl Group (C-2 Position)

The methyl group at the C-2 position is not an inert substituent. Its location adjacent to a nitrogen atom in the electron-deficient pyrazine (B50134) ring makes its protons acidic, enabling a variety of functionalization reactions.

The C(sp³)–H bonds of the methyl group at the C-2 position of quinoxalines are activated and can be deprotonated by strong bases (such as n-BuLi or LDA) to form a carbanion. esciencesspectrum.com This nucleophilic carbanion can then participate in condensation reactions with various electrophiles, most commonly aldehydes and ketones. This reactivity provides a powerful method for C-C bond formation and the elaboration of side chains on the quinoxaline core. This strategy has been employed to synthesize a variety of functionalized quinolines from 2-methylquinolines and 2-styrylanilines in a metal-free approach, highlighting the synthetic utility of activating these C-H bonds. nih.gov

The methyl group at the C-2 position can be oxidized to afford higher oxidation state functional groups, such as an aldehyde or a carboxylic acid. The oxidation of methyl groups on positions adjacent to the nitrogen in heterocyclic rings is a known transformation. youtube.com For example, selenium dioxide (SeO₂) is a reagent commonly used to oxidize an activated methyl group to an aldehyde. Further oxidation to the carboxylic acid (quinoxaline-2-carboxylic acid) can also be achieved, though it may require specific and sometimes harsh conditions to avoid degradation of the quinoxaline ring. youtube.com

Beyond oxidation, the C-H bonds of the 2-methyl group can undergo various transition-metal-catalyzed functionalization reactions, allowing for the introduction of aryl or other groups. esciencesspectrum.comsemanticscholar.org This modern synthetic approach avoids the need for pre-functionalization and offers an atom-economic way to create complex derivatives. esciencesspectrum.com

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Ring System

The quinoxaline ring system possesses a dual nature in its reactivity towards substitution reactions, influenced by the inherent electronic properties of the fused pyrazine and benzene rings.

Electrophilic Substitution: The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. sgbaukrc.ac.in Any electrophilic attack is therefore directed to the more electron-rich benzene ring. quimicaorganica.org In this compound, the ring is further deactivated by the powerful electron-withdrawing nitro group at C-8. While the methyl group at C-2 is weakly activating, the overwhelming deactivating effect of the nitro group and the pyrazine nitrogens makes electrophilic substitution challenging and unlikely to occur under standard conditions. If a reaction were forced, it would likely be directed to the 5 or 6 positions, guided by the existing substituents. quimicaorganica.org

Nucleophilic Substitution: The pyrazine ring of the quinoxaline system is inherently electron-deficient and can be attacked by strong nucleophiles. sapub.orgnih.gov This reactivity is distinct from the SNAr reaction on the benzene ring activated by the nitro group. The substitution of hydrogen by C-nucleophiles on the electron-deficient pyrazine ring has been reported for various quinoxaline derivatives. nih.gov The presence of the electron-donating methyl group at C-2 may slightly reduce the electrophilicity of this position, potentially directing nucleophilic attack to the C-3 position. The reaction generally requires an oxidative step to rearomatize the ring system after the initial nucleophilic addition. nih.govnih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 8-amino-2-methylquinoxaline |

| 2,3-dichloroquinoxaline (B139996) |

| 2,3-diphenyl-6-nitroquinoxaline |

| 2-methylquinolines |

| 2-styrylanilines |

Derivatization Strategies for this compound for Analytical and Advanced Synthetic Applications

The chemical structure of this compound, featuring a reactive nitro group and a methyl group on the quinoxaline core, offers several avenues for derivatization. These transformations are pivotal for enhancing its properties for analytical detection and for creating more complex molecular architectures. Derivatization strategies primarily target the nitro and methyl functional groups, allowing for modifications that can significantly alter the molecule's spectroscopic properties, enable covalent linkage to other molecules, and facilitate its use in solid-phase applications.

Derivatization for Spectroscopic Characterization

Chemical derivatization is a powerful tool to enhance the spectroscopic properties of this compound, facilitating its characterization and quantification. The primary routes for such derivatization involve the transformation of the nitro group into other functionalities that can be readily analyzed by spectroscopic methods.

A key and versatile derivatization is the reduction of the 8-nitro group to an 8-amino group, forming 8-Amino-2-methylquinoxaline. This transformation is significant because the resulting primary amine is a versatile functional handle for further reactions. The amino group can be subsequently derivatized to introduce chromophoric or fluorophoric tags, which can dramatically improve the compound's visibility in UV-Visible or fluorescence spectroscopy.

The reduction of aromatic nitro compounds can be achieved through various established methods, including catalytic hydrogenation or the use of metal reductants in acidic media. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com For instance, the reduction of a similar compound, 2-methyl-8-nitroquinoline (B1328908), to 2-methyl-8-aminoquinoline is a well-documented process. patsnap.com These methods are generally high-yielding and can be adapted for this compound.

| Reaction | Reagents and Conditions | Product | Purpose of Derivatization |

| Nitro Group Reduction | H₂, Pd/C, Ethanol (B145695) | 8-Amino-2-methylquinoxaline | Introduction of a versatile amino group for further functionalization. |

| Nitro Group Reduction | Fe, HCl, Ethanol, Reflux | 8-Amino-2-methylquinoxaline | Alternative method for nitro group reduction. |

| Nitro Group Reduction | SnCl₂, Ethanol, Reflux | 8-Amino-2-methylquinoxaline | Mild reduction conditions suitable for sensitive substrates. |

The resulting 8-Amino-2-methylquinoxaline can then be reacted with various labeling reagents. For example, reaction with dansyl chloride would yield a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence spectroscopy. Similarly, coupling with chromophoric aldehydes via Schiff base formation can produce intensely colored compounds suitable for colorimetric analysis. The spectroscopic characteristics of quinoxaline derivatives are well-documented, providing a basis for interpreting the spectra of new derivatives. mdpi.comacs.org

Covalent Conjugation for Enhanced Analytical Performance

Covalent conjugation of this compound to larger molecules or solid supports is a strategy to improve its performance in various analytical assays. This is typically achieved by first derivatizing the molecule to introduce a functional group suitable for conjugation, such as an amine, carboxylic acid, or thiol.

As discussed previously, the reduction of the nitro group to an amine is the most direct route to introduce a conjugatable functionality. The resulting 8-Amino-2-methylquinoxaline can be covalently linked to proteins, polymers, or surfaces using standard bioconjugation techniques. For example, the amino group can be acylated with an activated ester of a molecule of interest or coupled to a carboxyl-containing surface using carbodiimide (B86325) chemistry.

Another potential site for derivatization is the methyl group. While less reactive than the nitro group, the methyl group on the quinoxaline ring can be functionalized. For instance, it can undergo halogenation to form a halomethyl derivative, which is a reactive electrophile that can be used for alkylating nucleophiles such as thiols on proteins or surfaces. The synthesis of 2,3-bis(halomethyl)quinoxaline derivatives demonstrates the feasibility of functionalizing methyl groups on the quinoxaline core. jst.go.jp

| Functional Group | Derivatization Reaction | Conjugation Chemistry | Potential Application |

| 8-Nitro | Reduction to 8-Amino | Amide bond formation (with activated esters), Reductive amination (with aldehydes/ketones) | Immunoassays, Biosensors |

| 2-Methyl | Halogenation to 2-(Halomethyl) | Nucleophilic substitution (e.g., with thiols) | Surface immobilization, Probe development |

These conjugation strategies allow for the integration of the quinoxaline moiety into more complex systems, which can be advantageous for applications such as targeted drug delivery, the development of diagnostic probes, or the creation of functional materials.

Application of Solid-Phase Derivatization Techniques

Solid-phase synthesis offers a powerful platform for the derivatization of quinoxaline structures, enabling the efficient construction of libraries of compounds for screening and other applications. In this approach, the quinoxaline core is attached to a solid support, and subsequent chemical transformations are carried out on the immobilized molecule.

The synthesis of quinoxaline-containing peptides on a solid support has been demonstrated, where the quinoxaline heterocycle is formed by the condensation of an α-dicarbonyl compound with a resin-bound diaminophenylalanine residue. researchgate.net This methodology can be adapted for the synthesis of derivatives of this compound.

For solid-phase derivatization, this compound would first need to be functionalized with a linker that can be attached to the solid support. A common strategy would involve introducing a carboxylic acid or a protected amine to the molecule, which can then be coupled to a resin. Once the quinoxaline derivative is immobilized, a variety of reagents can be used to modify the molecule in a stepwise fashion, with the excess reagents and byproducts being easily washed away.

For example, a resin-bound this compound derivative could undergo reduction of the nitro group, followed by acylation of the resulting amine with a library of different carboxylic acids to generate a diverse set of amides. This approach significantly streamlines the purification process and allows for the rapid synthesis of numerous derivatives.

| Solid-Phase Strategy | Key Steps | Advantages |

| Immobilization via Linker | 1. Functionalize this compound with a suitable linker. 2. Couple the functionalized molecule to a solid support (e.g., resin). | Efficient purification, Amenable to automation. |

| On-Resin Derivatization | 1. Perform chemical transformations on the immobilized molecule (e.g., nitro reduction, acylation). 2. Cleave the final product from the resin. | Rapid generation of compound libraries, High-throughput synthesis. |

The application of solid-phase techniques to the derivatization of this compound opens up possibilities for the systematic exploration of its chemical space and the development of new compounds with tailored properties for advanced synthetic and analytical applications.

Computational and Theoretical Investigations of 2 Methyl 8 Nitroquinoxaline

Quantum Mechanical Approach and Density Functional Theory (DFT) Studies

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in modeling the molecular characteristics of 2-methyl-8-nitroquinoxaline. These computational methods provide a robust framework for predicting molecular behavior and properties with a high degree of accuracy.

Geometry Optimization and Molecular Structure Prediction

The foundational step in the computational analysis involved the optimization of the molecular geometry of this compound. Using the B3LYP functional combined with the 6-311++G(d,p) basis set, a stable, low-energy structure was predicted. This process computationally determines the most likely arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, a vibrational frequency analysis was performed to predict the compound's infrared (IR) and Raman spectra. This analysis calculates the frequencies of the normal modes of vibration for the optimized structure. The theoretical vibrational wavenumbers are then correlated with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the quinoxaline (B1680401) core, methyl group, and nitro group. This correlation is essential for confirming the predicted molecular structure and understanding the molecule's dynamic behavior.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

To understand the nature of chemical bonding and non-covalent interactions within this compound, Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analyses were conducted. The ELF provides a method for mapping electron pair localization, offering a clear visualization of core, bonding, and lone pair electrons. chemicalbook.com High ELF values indicate regions of high electron localization, characteristic of covalent bonds and lone pairs.

The RDG analysis, on the other hand, is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, by plotting the reduced density gradient against the electron density. This topographical examination of the electron density reveals subtle interactions that influence the molecular conformation and potential intermolecular associations.

Electronic Structure Analysis

The electronic properties of this compound were investigated through analyses of its frontier molecular orbitals and molecular electrostatic potential, providing key insights into its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the analysis of the HOMO-LUMO energy gap helps to quantify its electrophilicity and nucleophilicity, predicting how it will behave in chemical reactions. This analysis reveals that the charge transfer interactions within the molecule are significant, which is often linked to its bioactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential, typically colored red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen atoms of the nitro group as the region of most negative potential, while positive potential is localized around the hydrogen atoms and parts of the quinoxaline ring system. This mapping is invaluable for predicting sites of intermolecular interactions and understanding the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis

No published data on donor-acceptor interactions or stabilization energies for this compound were found.

Theoretical Prediction of Optical and Electronic Properties

Nonlinear Optical (NLO) Behavior Assessment:An assessment of the NLO properties, including dipole moment, polarizability, and first-order hyperpolarizability, has not been published for this compound.

Further research and dedicated computational studies would be required to generate the data necessary to fulfill the requested article structure.

Advanced Applications of 2 Methyl 8 Nitroquinoxaline and Its Derivatives in Chemical Science

Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

Quinoxaline (B1680401) derivatives are pivotal intermediates in organic synthesis. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the 2-methyl-8-nitroquinoxaline ring system offers a versatile platform for the construction of various nitrogen-containing heterocycles. nih.govnih.gov These heterocycles are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules. nih.govnih.gov

A primary application of this compound is its role as a precursor in the synthesis of 2-methyl-8-aminoquinoline. The nitro group at the 8-position can be readily reduced to an amino group through catalytic hydrogenation. google.com This transformation is a critical step in the synthesis of 8-aminoquinoline (B160924) derivatives, which are known for their therapeutic properties. wikipedia.orgnih.gov

The general reaction for the reduction of this compound to 2-methyl-8-aminoquinoline is depicted below:

Image of the chemical reaction showing the reduction of this compound to 2-methyl-8-aminoquinoline.

While the direct synthesis of this compound can be challenging due to the formation of isomeric mixtures, its subsequent reduction provides a viable route to the corresponding 8-amino derivative. patsnap.com The separation of 2-methyl-8-nitroquinoline (B1328908) from its 5-nitro isomer is a known difficulty in the nitration of 2-methylquinoline. patsnap.com

| Precursor | Product | Reagents and Conditions | Reference |

| 2-Methyl-8-nitroquinoline | 2-Methyl-8-aminoquinoline | Catalytic Hydrogenation | google.com |

This interactive data table summarizes the transformation of this compound into 2-methyl-8-aminoquinoline.

The quinoxaline core of this compound serves as a foundational structure for the synthesis of more complex, fused heterocyclic systems. researchgate.netrsc.org Fused heterocycles often exhibit unique photophysical and biological properties. The reactivity of the quinoxaline ring system, particularly after the reduction of the nitro group to an amine, allows for annulation reactions to build additional rings onto the core structure. These fused systems are explored for their potential applications in various fields, including as energetic materials and pharmaceuticals. researchgate.netrsc.org

The amino group in 2-methyl-8-aminoquinoline can be diazotized and subsequently replaced with other functional groups, or it can participate in cyclization reactions to form tricyclic and tetracyclic systems. These reactions open avenues to a wide range of novel heterocyclic compounds with potentially enhanced properties.

Applications in Materials Science and Engineering

The electronic properties of the quinoxaline ring system make it an attractive component in the design of advanced materials. researchgate.net Quinoxaline derivatives have been investigated for their applications in optoelectronics, solar energy, and magnetism. researchgate.netmdpi.commdpi.com

Quinoxaline derivatives are recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs). researchgate.net The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure imparts electron-transporting capabilities, which are crucial for efficient OLED devices. The introduction of substituents, such as the methyl and nitro groups in this compound, can modulate the electronic and photophysical properties of the resulting materials.

While specific studies on this compound in OLEDs are not extensively detailed, the broader class of quinoxaline derivatives has been shown to be effective as electron-transporting or emissive materials. researchgate.net The synthesis of metal complexes with quinoline (B57606) derivatives, such as 2-methyl-8-quinolinol, has been shown to yield materials with green electroluminescence.

| Quinoxaline Derivative Class | Application | Key Property |

| General Quinoxalines | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting, Electroluminescent |

| Metal Complexes of Quinolines | Organic Light-Emitting Diodes (OLEDs) | Green Electroluminescence |

This interactive data table highlights the applications of quinoxaline derivatives in optoelectronic materials.

Quinoxaline-based organic dyes have been developed and investigated as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comcase.eduspringerprofessional.de The strong electron-withdrawing character of the quinoxaline moiety makes it a suitable acceptor unit in donor-π-acceptor (D-π-A) structured dyes. case.edu These dyes are responsible for light absorption and subsequent electron injection into the semiconductor material in a DSSC. mdpi.com

The performance of quinoxaline-based dyes in DSSCs is influenced by their molecular structure, which affects their absorption spectra, energy levels, and binding to the semiconductor surface. mdpi.comnih.gov Research has shown that modifying the donor and acceptor components of these dyes can lead to enhanced power conversion efficiencies. mdpi.comnih.gov For instance, quinoxaline-based dyes have been synthesized that exhibit broad absorption in the UV-Vis-near-infrared (NIR) region, which is crucial for high-efficiency solar cells. mdpi.com

| Dye Component | Function | Desired Property |

| Quinoxaline Moiety | Electron Acceptor | Strong electron-withdrawing character |

| Donor Group | Electron Donor | Efficient charge separation |

| π-Bridge | Electron Conduit | Facilitates intramolecular charge transfer |

This interactive data table outlines the roles of different components in quinoxaline-based dyes for DSSCs.

In the broader context of quinoxaline chemistry, derivatives of this heterocyclic system have been explored for their potential in the development of magnetic materials. mdpi.com The ability of the nitrogen atoms in the pyrazine ring to coordinate with metal ions allows for the construction of metal-organic frameworks (MOFs) and coordination complexes with interesting magnetic properties. mdpi.com

For example, complexes of dysprosium(III) with quinone-based derivatives have been shown to exhibit field-induced single-molecule magnet (SMM) behavior. mdpi.com While this research does not directly involve this compound, it highlights the potential of the broader quinoxaline family in the field of molecular magnetism. The design of such materials often involves the careful selection of both the organic ligand and the metal ion to achieve desired magnetic phenomena. mdpi.com

Corrosion Inhibition Studies

While no studies specifically investigating this compound as a corrosion inhibitor have been identified, research on quinoxaline derivatives has shown them to be effective in protecting various metals, particularly mild steel, in acidic environments. researchgate.netimist.maacs.orgmdpi.com The inhibitory properties of these compounds are generally attributed to their molecular structure, which includes heteroatoms (nitrogen) and π-electrons from the aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion.

Experimental and Theoretical Investigations of Inhibitory Mechanisms

The investigation of a potential corrosion inhibitor like this compound would typically involve a combination of experimental and theoretical methods to elucidate its protective mechanisms.

Experimental Investigations:

Electrochemical techniques are central to evaluating the performance of corrosion inhibitors. Key methods include:

Potentiodynamic Polarization (PDP): This technique helps determine the inhibitor's effect on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.mamdpi.comimist.ma By analyzing the polarization curves, one can classify the inhibitor as anodic, cathodic, or mixed-type. For many quinoxaline derivatives, a mixed-type inhibition is observed. researchgate.netmdpi.com The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the kinetics of the electrode processes and the properties of the protective film formed on the metal surface. imist.maresearchgate.netnajah.edu An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor typically indicate effective adsorption and surface coverage.

Surface analysis techniques are also employed to visualize the protective film and confirm the inhibitor's adsorption on the metal surface. Scanning Electron Microscopy (SEM) is often used to compare the surface morphology of the metal in the absence and presence of the inhibitor.

Theoretical Investigations:

Computational chemistry plays a crucial role in understanding the inhibitor-metal interaction at a molecular level.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to calculate various molecular parameters of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). researchgate.net These parameters help in predicting the molecule's reactivity and its ability to adsorb onto the metal surface.

Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing a dynamic picture of the formation of the protective layer. imist.maresearchgate.net

Adsorption Isotherms: The relationship between the inhibitor concentration and its surface coverage is often analyzed using adsorption isotherms like the Langmuir, Frumkin, or Temkin models. imist.maacs.org This helps to understand the nature of the adsorption process (physisorption or chemisorption).

Should this compound be investigated as a corrosion inhibitor, it would be expected that the nitro group (-NO2), being a strong electron-withdrawing group, and the methyl group (-CH3), an electron-donating group, would significantly influence its electronic properties and, consequently, its interaction with the metal surface.

Application as Fluorescence Derivatization Reagents

The detection of amines is crucial in many analytical applications. Since many simple amines are not naturally fluorescent, fluorescence derivatization is a common strategy to enhance their detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). nih.govsdiarticle4.com This involves reacting the amine with a fluorogenic reagent to form a highly fluorescent product.

Development for Amine Detection in Analytical Chemistry

Currently, there is no published research on the use of this compound as a fluorescence derivatization reagent for amine detection. The development of a new derivatization reagent typically involves several stages:

Design and Synthesis: A potential reagent must possess a reactive group that can selectively and efficiently react with the target analyte (in this case, amines) under mild conditions. The resulting derivative must be stable and highly fluorescent. Quinoxaline and its derivatives are known for their fluorescent properties and have been explored as fluorescent sensors for various analytes, including pH and metal ions. mdpi.comjetir.org

Optimization of Derivatization Reaction: The reaction conditions, such as pH, temperature, reaction time, and reagent concentration, need to be optimized to ensure complete and rapid derivatization.

Chromatographic Separation and Detection: The fluorescent derivatives are then separated using a suitable HPLC method, typically reversed-phase chromatography. The separated derivatives are detected by a fluorescence detector set at the optimal excitation and emission wavelengths of the derivative.

Method Validation: The analytical method is validated for its linearity, sensitivity (limit of detection and quantification), precision, and accuracy.

For this compound to be considered as a potential derivatization reagent, its reactivity towards amines and the fluorescence properties of the resulting adduct would need to be thoroughly investigated. The presence of the nitro group might quench fluorescence, which would be a significant consideration in its design as a fluorescent tag.

Q & A

Q. Methodological Answer :

- Condensation Approach : Quinoxalines are typically synthesized via condensation of 1,2-diamines with α-diketones or glyoxal derivatives. For nitro-substituted analogs, pre-functionalization (e.g., nitration) of precursors may be required. For example, 2-Hydroxyquinoxaline is synthesized via glyoxylic acid and o-phenylenediamine condensation .

- Nitration Strategy : Introduce the nitro group post-formation of the quinoxaline core. Nitration conditions (e.g., HNO₃/H₂SO₄, temperature) must balance regioselectivity and stability, as nitro groups can direct electrophilic substitution. Methyl groups may sterically hinder nitration at adjacent positions, requiring optimized conditions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity. Example yields for similar compounds (e.g., 8-nitroquinolines) range from 50–75% under controlled conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns. For example, nitro groups often lead to characteristic loss of NO₂ (46 amu) .

- X-ray Crystallography : Resolves regiochemistry and crystal packing. Related compounds (e.g., 2-chloro-8-methylquinoline derivatives) show planar quinoline/quinoxaline cores with dihedral angles influenced by substituents .

Advanced: How does the nitro group in this compound influence its reactivity in reduction or substitution reactions?

Q. Methodological Answer :

- Reduction : Nitro groups are reducible to amines (e.g., using H₂/Pd-C or NaBH₄/Cu). For 8-nitroquinolines, reduction yields 8-amino derivatives, which are prone to oxidation; thus, inert atmospheres are recommended. Monitor pH to avoid side reactions (e.g., over-reduction) .

- Nucleophilic Substitution : The nitro group’s electron-withdrawing effect activates adjacent positions for substitution. For example, chloro- or methoxy-substituted quinolines undergo SNAr reactions at nitro-adjacent sites .

- Photoreactivity : Nitro groups in heterocycles can lead to photodegradation. Stability studies under UV/visible light are critical for applications in photodynamic therapies .

Advanced: What computational strategies predict the biological activity of this compound?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, oxidoreductases). Nitro groups may form hydrogen bonds with catalytic residues, while methyl groups contribute to hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., nitro position, methyl sterics) with bioactivity data from analogs. For example, 8-nitroquinolines show antimicrobial activity linked to nitro group reduction potential .

- MD Simulations : Assess binding stability in biological environments (e.g., lipid membranes). Simulations of similar compounds reveal prolonged residence times in hydrophobic pockets .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points) of nitro-substituted quinoxalines?

Q. Methodological Answer :

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Contradictions may arise from impurities; recrystallize samples from solvents like ethanol or DCM .

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms. For example, 2-Methyl-8-nitroquinoline (CAS 881-07-2) has a reported mp of 138°C, but polymorphs may alter this .

- Interlab Validation : Cross-validate data using standardized protocols (e.g., NIH guidelines for experimental replication). Discrepancies in spectral data (e.g., NMR shifts) require calibration with reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.